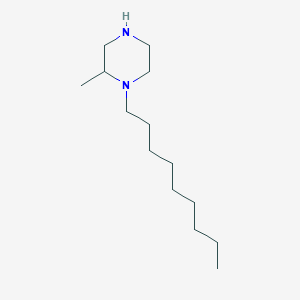

![molecular formula C13H14F6N2 B6362708 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine CAS No. 189560-98-3](/img/structure/B6362708.png)

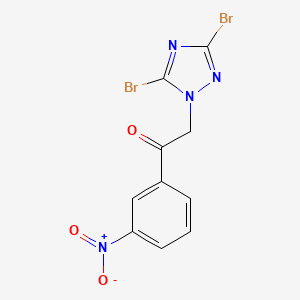

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine” is a chemical compound with the CAS Number: 55513-16-1 . It has a molecular weight of 244.26 and its IUPAC name is 1-[3-(trifluoromethyl)benzyl]piperazine .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine” can be represented by the linear formula: C12 H15 F3 N2 . The InChI code for this compound is 1S/C12H15F3N2/c13-12(14,15)11-3-1-2-10(8-11)9-17-6-4-16-5-7-17/h1-3,8,16H,4-7,9H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine” include a molecular weight of 244.26 , a refractive index of n20/D 1.490 , and a boiling point of 89-91 °C/0.05 mmHg .Applications De Recherche Scientifique

Chemical Derivatization

This compound has been used for chemical derivatization of amino-functionalized model surfaces, amino thiolate on Au, amino siloxane on Si, and polyethylene (PE) foils and films . This process involves modifying the chemical structure to enhance or enable analysis.

Organic Transformations

The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used extensively in promoting organic transformations . Organic transformations are chemical reactions in which organic compounds are converted into a variety of other compounds.

Hydrogen Bond Catalysts

The same motif is also used ubiquitously in hydrogen bond catalysts . These catalysts facilitate reactions by forming hydrogen bonds with the substrate, lowering the activation energy required for the reaction to proceed.

Antimicrobial Agents

The synthesis of 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives has been reported, and these derivatives have shown potent antimicrobial activities . This suggests that the compound could be used in the development of new antimicrobial agents.

Mass Spectrometry

The compound has been studied using mass spectrometry, a technique used to identify and quantify molecules in simple and complex mixtures . This suggests potential applications in analytical chemistry.

Drug Discovery

Given the significance of the trifluoromethyl group in drug discovery, this compound could potentially be used in the development of new pharmaceuticals .

Safety and Hazards

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Mécanisme D'action

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given the presence of the 3,5-bis(trifluoromethyl)phenyl motif, which is ubiquitously used in H-bond catalysts .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that safety measures should be taken when handling this compound, including wearing protective gloves, goggles, and clothing, and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F6N2/c14-12(15,16)10-5-9(6-11(7-10)13(17,18)19)8-21-3-1-20-2-4-21/h5-7,20H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAXGAWZSCESBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

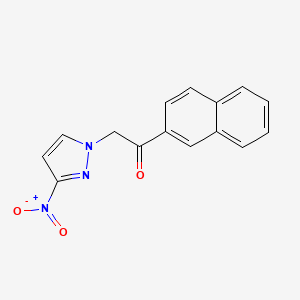

![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)

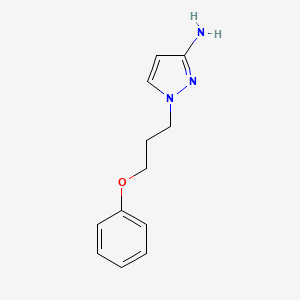

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)

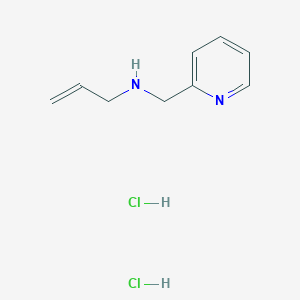

amine hydrochloride](/img/structure/B6362665.png)

![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)